molecular formula C20H14N2O2 B1405455 (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione CAS No. 1799442-82-2

(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione

Cat. No.: B1405455
CAS No.: 1799442-82-2
M. Wt: 314.3 g/mol
InChI Key: PGNRDVWYHFRGIV-JXMROGBWSA-N
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Description

(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione is an organic compound that features both imidazole and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(1H-Imidazol-4-yl)benzaldehyde and 1H-indene-1,3(2H)-dione.

    Condensation Reaction: The key step involves a condensation reaction between 4-(1H-Imidazol-4-yl)benzaldehyde and 1H-indene-1,3(2H)-dione under basic conditions to form the styryl-indene structure.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, solvent recycling, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and indene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its imidazole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or dyes. Its unique electronic properties could be harnessed for use in electronic devices or as sensors.

Mechanism of Action

The mechanism of action of (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(4-(1H-Imidazol-4-yl)styryl)benzene: Similar structure but lacks the indene moiety.

    (E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene: Similar structure but lacks the dione functionality.

Uniqueness

(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione is unique due to the combination of the imidazole and indene-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(E)-2-[4-(1H-imidazol-5-yl)phenyl]ethenyl]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-19-15-3-1-2-4-16(15)20(24)17(19)10-7-13-5-8-14(9-6-13)18-11-21-12-22-18/h1-12,17H,(H,21,22)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNRDVWYHFRGIV-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C=CC3=CC=C(C=C3)C4=CN=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)/C=C/C3=CC=C(C=C3)C4=CN=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione
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(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione
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(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione
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(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione
Reactant of Route 5
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione
Reactant of Route 6
(E)-2-(4-(1H-Imidazol-4-yl)styryl)-1H-indene-1,3(2H)-dione

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